Cas no 1936199-26-6 (3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid)

3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid
- 3-OXO-2-AZA-BICYCLO[3.2.1]OCTANE-1-CARBOXYLICACID
- 3-OXO-2-AZA-BICYCLO[3.2.1]OCTANE-1-CARBOXYLIC ACID
- EN300-1478241
- 1936199-26-6
- 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid
-
- インチ: 1S/C8H11NO3/c10-6-3-5-1-2-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
- InChIKey: FCSBELVJJXXUEM-UHFFFAOYSA-N
- ほほえんだ: OC(C12CCC(CC(N1)=O)C2)=O
計算された属性
- せいみつぶんしりょう: 169.07389321g/mol
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478241-1.0g |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1478241-2500mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 2500mg |
$2912.0 | 2023-09-28 | ||
Enamine | EN300-1478241-50mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 50mg |
$1247.0 | 2023-09-28 | ||
Enamine | EN300-1478241-1000mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 1000mg |
$1485.0 | 2023-09-28 | ||
Enamine | EN300-1478241-5000mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 5000mg |
$4309.0 | 2023-09-28 | ||
Enamine | EN300-1478241-250mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 250mg |
$1366.0 | 2023-09-28 | ||
Enamine | EN300-1478241-500mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 500mg |
$1426.0 | 2023-09-28 | ||
Enamine | EN300-1478241-100mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 100mg |
$1307.0 | 2023-09-28 | ||
Enamine | EN300-1478241-10000mg |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
1936199-26-6 | 10000mg |
$6390.0 | 2023-09-28 |
3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acidに関する追加情報
Introduction to 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid (CAS No. 1936199-26-6)
3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1936199-26-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic structure, featuring a nitrogen-containing heterocycle, has garnered attention due to its unique molecular framework and potential biological activities. The presence of a carbonyl group at the 3-position and a carboxylic acid moiety at the 1-position contributes to its reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The compound belongs to the class of azabicycloalkanes, which are known for their structural complexity and diverse pharmacological properties. The bicyclo3.2.1 framework imparts rigidity to the molecule, influencing its binding affinity and selectivity when interacting with biological targets. This structural motif has been explored in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer.
In recent years, 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid has been investigated for its potential role in modulating enzymatic pathways and receptor interactions. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and proteases, which are critical targets in oncology and inflammatory diseases. The nitrogen atom in the azabicyclo ring further enhances its ability to engage with biological systems, offering opportunities for derivatization and optimization.
One of the most compelling aspects of 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid is its synthetic accessibility. The compound can be synthesized through multi-step organic transformations, including cyclization reactions and functional group interconversions. These synthetic routes allow for the introduction of various substituents at strategic positions within the molecule, enabling the creation of a library of derivatives with tailored biological properties.
The pharmacokinetic profile of 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid is another area of active investigation. Preliminary studies have indicated that the compound exhibits moderate solubility in water and lipids, suggesting potential for both oral and parenteral administration. Additionally, its metabolic stability appears to be favorable for further development into a lead compound for drug candidates.
Recent advancements in computational chemistry have facilitated the virtual screening of 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid against large databases of biological targets. These computational approaches have identified novel binding pockets and interaction modes that could be exploited to enhance potency and selectivity. By integrating experimental data with computational models, researchers can accelerate the optimization process and reduce the time required to bring a new drug to market.
The therapeutic potential of 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid extends beyond its role as a standalone compound. Its structural features make it an excellent candidate for covalent drug design strategies, where it can be linked to warhead molecules through irreversible bonds to enhance target engagement and duration of action. Such strategies have shown promise in treating resistant cancers and infectious diseases.
In conclusion, 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid (CAS No. 1936199-26-6) represents a fascinating molecule with significant untapped potential in medicinal chemistry. Its unique structural attributes, combined with its synthetic versatility and promising pharmacological properties, position it as a valuable asset in the quest for novel therapeutics.
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